2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide
CAS No.: 1158773-95-5
Cat. No.: VC0349712
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158773-95-5 |
|---|---|
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 297.35g/mol |
| IUPAC Name | N,N-dimethyl-2-[4-(phenylcarbamoylamino)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H19N3O2/c1-20(2)16(21)12-13-8-10-15(11-9-13)19-17(22)18-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H2,18,19,22) |
| Standard InChI Key | NYHOREPPCIKLOI-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Nomenclature
2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide is an organic compound characterized by an anilinocarbonyl group attached to a phenyl ring, which is further connected to an N,N-dimethylacetamide moiety. The compound is also known by several other names in scientific literature, including N,N-dimethyl-2-{4-[(phenylcarbamoyl)amino]phenyl}acetamide and N,N-dimethyl-2-(4-(3-phenylureido)phenyl)acetamide .
Identifiers
The compound is uniquely identified through various systematic codes and registration numbers, crucial for unambiguous identification in chemical databases and literature.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1158773-95-5 |
| VCID | VC0349712 |
| PubChem Compound ID | 37976449 |
| Standard InChIKey | NYHOREPPCIKLOI-UHFFFAOYSA-N |
| IUPAC Name | N,N-dimethyl-2-[4-(phenylcarbamoylamino)phenyl]acetamide |
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide is essential for evaluating its potential applications and handling requirements.
Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 297.35 g/mol |
| Physical State | Not specified in available data |
| Appearance | Not specified in available data |
| XLogP3-AA | 1.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 61.4 Ų |
| Complexity | 370 |
Structural Information
The molecular structure of 2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide features several functional groups that contribute to its chemical behavior and potential reactivity.
| Structural Feature | Description |
|---|---|
| SMILES Notation | CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
| Standard InChI | InChI=1S/C17H19N3O2/c1-20(2)16(21)12-13-8-10-15(11-9-13)19-17(22)18-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H2,18,19,22) |
| Key Functional Groups | N,N-dimethylacetamide moiety, anilinocarbonyl group, urea linkage |
Structural Analysis and Configuration
The compound contains several important structural elements that define its chemical behavior and potential applications:
Core Structure
The backbone of the molecule consists of a 4-aminophenyl group connected to an N,N-dimethylacetamide moiety through a methylene bridge. The amino group of the phenyl ring is further functionalized with an anilinocarbonyl group, creating a urea linkage between the two aromatic rings .
Structure-Activity Relationships
The structural features of 2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide provide insights into its potential biological activities:
Pharmacophore Elements
The compound contains several structural elements that are common in biologically active molecules:
-
Urea linkage: Known to interact with various biological targets, particularly through hydrogen bonding with protein residues .
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N,N-dimethylacetamide group: Similar structures have shown various biological activities, including anti-inflammatory and antibacterial effects, as observed in studies on N,N-dimethylacetamide itself .
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Aromatic rings: The two phenyl rings may participate in hydrophobic interactions with biological targets, a common feature in many drug-receptor interactions .
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